molecular formula C32H30FN3O10 B000318 Cabozantinib S-malate CAS No. 1140909-48-3

Cabozantinib S-malate

Cat. No. B000318
M. Wt: 635.6 g/mol
InChI Key: HFCFMRYTXDINDK-WNQIDUERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Cabozantinib S-malate is synthesized through a multi-step process starting from 3,4-dimethoxyaniline. The process involves substitution, cyclization, chlorination, nucleophilic substitution, reduction, acylation, and a salt-forming reaction, leading to an overall yield of about 44% (Xie Ning et al., 2014).

Molecular Structure Analysis

The molecular structure of Cabozantinib S-malate is characterized by its ability to inhibit multiple tyrosine kinases crucial for cell growth, survival, and motility. Its unique structure allows for simultaneous suppression of metastasis, angiogenesis, and tumor growth by targeting MET, VEGFR2, and additional kinases like RET, KIT, AXL, and FLT3 (Yakes F. et al., 2011).

Chemical Reactions and Properties

Cabozantinib's interactions with its targets lead to significant biological effects, such as reduced cell invasion and altered tumor pathology, including decreased tumor and endothelial cell proliferation coupled with increased apoptosis. These outcomes are due to cabozantinib's inhibition of phosphorylation in key signaling pathways involved in cancer progression (Yakes F. et al., 2011).

Physical Properties Analysis

The solubility and thermodynamic properties of Cabozantinib S-malate in various aqueous solutions have been extensively studied, highlighting its solubility behavior across different solvents and temperatures. These studies are crucial for understanding cabozantinib's pharmacokinetic profile and optimizing its formulation for clinical use (F. Shakeel et al., 2023).

Chemical Properties Analysis

Cabozantinib S-malate exhibits potent inhibitory activity against its target kinases, leading to its therapeutic effects in cancer treatment. Its chemical properties, including kinase inhibition profiles and interactions with biological molecules, are foundational to its efficacy in inhibiting tumor growth, angiogenesis, and metastasis. The comprehensive understanding of these properties is essential for the development and clinical application of cabozantinib as a cancer therapeutic agent (Yakes F. et al., 2011).

Scientific Research Applications

Anti-Cancer Properties

Cabozantinib S-malate exhibits significant anti-cancer properties, primarily due to its role as a tyrosine kinase inhibitor. It targets vascular endothelial growth factor receptor 2 (VEGFR2), c-MET, and RET, making it effective in treating various cancers. For instance, it has demonstrated efficacy in urothelial carcinoma, medullary thyroid cancer (MTC), renal cell carcinoma, and prostate cancer. Its antiangiogenic and antitumorigenic properties make it a promising therapeutic agent in oncology (Zuo et al., 2015), (Kurzrock et al., 2011), (Elisei et al., 2013), (Choueiri et al., 2017).

Metabolism and Pharmacokinetics

Research has focused on understanding the metabolism and excretion of cabozantinib in the human body. Studies have identified major metabolites and their relative plasma exposures, providing insights into how the drug is processed and its potential interactions with other medications (Lacy et al., 2015).

Synthesis and Chemical Analysis

The synthesis of Cabozantinib(S)-malate from basic chemical compounds has been documented, offering a pathway for its production and analysis. This information is crucial for developing and manufacturing the drug for clinical use (Xie Ning et al., 2014).

Bone Microenvironment Modulation

Cabozantinib also affects the bone microenvironment, which is particularly relevant in cancers like prostate cancer that often metastasize to the bone. It modulates the activity of osteoclasts and osteoblasts, impacting bone remodeling and potentially contributing to its antitumor efficacy (Dai et al., 2013), (Fioramonti et al., 2017).

Effect on Drug Resistance

Cabozantinib has been studied for its role in reversing multidrug resistance, particularly in hepatocellular carcinoma. By modulating the function of P-glycoprotein, cabozantinib can potentially overcome resistance mechanisms in cancer cells, making it a valuable tool in cancer treatment regimens (Xiang et al., 2015).

Safety And Hazards

When handling Cabozantinib S-malate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Cabozantinib, in combination with the checkpoint inhibitor atezolizumab, is currently in phase 3 clinical trial for hepatocellular carcinoma (HCC), and the results are eagerly awaited . Further evaluation of cabozantinib-based PROTACs is suggested .

properties

IUPAC Name

1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;(2S)-2-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN3O5.C4H6O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18;5-2(4(8)9)1-3(6)7/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34);2,5H,1H2,(H,6,7)(H,8,9)/t;2-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCFMRYTXDINDK-WNQIDUERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F.C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F.C([C@@H](C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30FN3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60915949
Record name Cabozantinib S-malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60915949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

635.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cabozantinib S-malate

CAS RN

1140909-48-3
Record name Cabozantinib S-malate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1140909-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cabozantinib s-malate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1140909483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cabozantinib S-malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60915949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;(2S)-2-hydroxybutanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CABOZANTINIB S-MALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR7ST46X58
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cabozantinib S-malate
Reactant of Route 2
Cabozantinib S-malate
Reactant of Route 3
Reactant of Route 3
Cabozantinib S-malate
Reactant of Route 4
Cabozantinib S-malate
Reactant of Route 5
Cabozantinib S-malate
Reactant of Route 6
Cabozantinib S-malate

Citations

For This Compound
301
Citations
SA Lacy, DR Miles, LT Nguyen - Clinical pharmacokinetics, 2017 - Springer
Cabozantinib inhibits receptor tyrosine kinases involved in tumor angiogenesis and metastasis. The capsule formulation (Cometriq ® ) is approved for the treatment of progressive …
Number of citations: 98 link.springer.com
Y Zheng, Z Wang, Y Lin, Z Liu, S Yang, Y Shentu… - Int J Clin Exp …, 2016 - e-century.us
… Abstract: Cabozantinib S-malate is a vascular endothelial growth factor receptor 2, c-MET, and RET multi-targeted tyrosine kinase inhibitor that has antiangiogenic and antitumorigenic …
Number of citations: 1 e-century.us
RC Zuo, AB Apolo, JJ DiGiovanna, HL Parnes… - JAMA …, 2015 - jamanetwork.com
… Importance Cabozantinib S-malate is a vascular endothelial growth factor receptor 2, c-MET, and RET multitargeted tyrosine kinase inhibitor that has antiangiogenic and antitumorigenic …
Number of citations: 50 jamanetwork.com
M Bersanelli, F Leonardi, S Buti - Cancer Management and …, 2018 - Taylor & Francis
… The following keywords were used: “cabozantinib or cabozantinib-s-malate or XL184” and “renal cell carcinoma or kidney cancer or clear cell renal carcinoma or renal cancer” and “first-…
Number of citations: 6 www.tandfonline.com
P Grassi, E Verzoni, R Ratta, A Mennitto… - Drug design …, 2016 - Taylor & Francis
The treatment of metastatic renal cell carcinoma (mRCC) has markedly improved over the last few years with the introduction of several targeted agents in clinical practice. Nevertheless…
Number of citations: 17 www.tandfonline.com
ML B Peters, RA Miksad - Future Oncology, 2017 - Future Medicine
Despite clinical studies with different mechanisms of action, no new systemic therapies were approved for hepatocellular carcinoma (HCC) between sorafenib in 2007 and regorafenib …
Number of citations: 16 www.futuremedicine.com
MY Wu, MH Yang, WW Sung - Int J Clin Exp Med, 2021 - e-century.us
… NCT02867592 Cabozantinib-S-Malate in Treating Younger Patients With Recurrent, … NCT01835158 Cabozantinib-s-malate or Sunitinib Malate in Treating Patients With Previously …
Number of citations: 0 e-century.us
M Trovato - Diagnostics, 2022 - mdpi.com
… Sorafenib-tosylate, Doxorubicin-hydrochloride, Vandetanib, Cabozantinib-s-malate, … Cabozantinib-s-malate Medullary thyroid cancer Small molecule receptor tyrosine kinase (…
Number of citations: 1 www.mdpi.com
VK Srigadha, K Prabhash, V Noronha… - Cancer Research …, 2023 - journals.lww.com
… Cabozantinib-s-malate is available in the form of film-coated tablets for oral use. The tablets … Each tablet contains an amount of cabozantinib-s-malate that is equivalent to 25, 51, or 76 …
Number of citations: 3 journals.lww.com
M Trovato - 2022 - researchgate.net
Biomarkers (BMs) are medical signs which can be precisely measured and reproduced. Mainly, BMs provide information on the likely disease which can occur in an individual. On the …
Number of citations: 2 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.